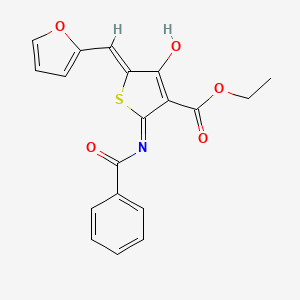
Thiophene-3-carboxylic acid, 4,5-dihydro-2-benzoylamino-5-(2-furfurylidene)-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a benzoylamino group, a furan ring, and a thiophene carboxylate moiety
Preparation Methods
The synthesis of ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 2-aminothiophene-3-carboxylate with benzoyl chloride to form the benzoylamino intermediate. This intermediate is then reacted with furfural under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or furan moieties, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzoylamino group and furan ring are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
ETHYL 2-(BENZOYLAMINO)-5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-3(4H)-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives such as:
ETHYL 2-(BENZOYLAMINO)NICOTINATE: This compound has a similar benzoylamino group but differs in the presence of a nicotinate moiety instead of a furan ring.
2-BENZOYLAMINO- AND PHENYLSULFONYLAMINOBENZOXAZOLES: These compounds share the benzoylamino group but have different core structures, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15NO5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-(furan-2-ylmethylidene)-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C19H15NO5S/c1-2-24-19(23)15-16(21)14(11-13-9-6-10-25-13)26-18(15)20-17(22)12-7-4-3-5-8-12/h3-11,21H,2H2,1H3/b14-11-,20-18? |
InChI Key |
MLYCQOBRXCTTHR-YPTXTEOBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CO2)/SC1=NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CO2)SC1=NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















